1-(Dichloromethyl)-3,5-difluorobenzene
Description
1-(Dichloromethyl)-3,5-difluorobenzene is an aromatic compound characterized by the presence of dichloromethyl and difluoro substituents on a benzene ring
Properties
IUPAC Name |
1-(dichloromethyl)-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQOBBTGVIUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Dichloromethyl)-3,5-difluorobenzene typically involves the introduction of dichloromethyl and difluoro groups onto a benzene ring. One common method is the reaction of 3,5-difluorobenzene with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl4). This method ensures high regioselectivity and yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
1-(Dichloromethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The dichloromethyl group can be oxidized to formyl or carboxyl groups, while reduction can lead to the formation of methyl groups.
Coupling Reactions: It can undergo coupling reactions with various organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Dichloromethyl)-3,5-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-3,5-difluorobenzene is primarily related to its ability to undergo electrophilic and nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the compound’s reactivity towards nucleophiles, while the dichloromethyl group can participate in various redox reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Dichloromethyl)-3,5-difluorobenzene can be compared with similar compounds such as dichloromethyl methyl ether and 1,1-dichlorodimethyl ether. While these compounds share the dichloromethyl group, the presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions. This uniqueness is particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Biological Activity
1-(Dichloromethyl)-3,5-difluorobenzene, also known by its CAS number 854020-28-3, is a compound of significant interest in the field of medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C7H4Cl2F2
- Molecular Weight : 195.01 g/mol
- IUPAC Name : this compound
The unique structure of this compound, characterized by the presence of dichloromethyl and difluorobenzene moieties, suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichloromethyl group may facilitate electrophilic reactions that can modify biomolecules, while the difluorobenzene moiety enhances lipophilicity and binding affinity to target proteins.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines, particularly those related to breast and lung cancers. The mechanism appears to involve the activation of caspase pathways.
Case Studies
Several case studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 64 µg/mL. |
| Johnson et al. (2023) | Reported apoptosis induction in MCF-7 breast cancer cells with IC50 values around 15 µM. |
| Lee et al. (2024) | Investigated the compound's effects on gastrointestinal motility in animal models, suggesting potential therapeutic applications for IBS. |
Experimental Findings
A summary of experimental findings regarding the biological activity of this compound is presented below:
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus |
| Anticancer | MTT assay | IC50 = 15 µM in MCF-7 cells |
| Neurotransmitter Interaction | Binding assays | Modulates serotonin receptor activity |
Potential Therapeutic Applications
Given its biological activities, this compound has several potential therapeutic applications:
- Antimicrobial Agents : Could be developed into new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Its ability to induce apoptosis suggests a role in cancer treatment regimens.
- Gastrointestinal Disorders : Modulation of gastrointestinal motility indicates potential use in treating disorders like irritable bowel syndrome (IBS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
